达格列净杂质
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
达格列净杂质是在合成达格列净(一种用于治疗2型糖尿病的钠-葡萄糖共转运蛋白2抑制剂)过程中形成的副产物。 这些杂质可能出现在合成过程的各个阶段,并会影响最终药物产品的纯度和疗效 .
合成路线和反应条件:
- 一种方法是将正丁基锂加入到5-溴-2-氯-4'-乙氧基二苯甲烷的溶液中,以制备锂试剂。 该试剂然后通过铃木偶联反应与频哪醇甲基硼酸酯反应生成达格列净杂质 .
- 另一种方法是达格列净与三乙基硅醇的酯化过程,该过程会生成达格列净-三乙基硅醚杂质作为还原反应的副产物 .
工业生产方法:
反应类型:
氧化: 达格列净杂质会发生氧化反应,导致形成各种降解产物。
还原: 还原反应也会发生,尤其是在合成过程中,导致形成特定的杂质。
常用试剂和条件:
试剂: 正丁基锂、频哪醇甲基硼酸酯、三乙基硅醇。
主要产物:
科学研究应用
对达格列净杂质进行了广泛的研究,以了解它们对药物产品稳定性和疗效的影响。这些研究对于以下方面至关重要:
化学: 了解达格列净的化学稳定性和降解途径。
生物学: 研究杂质的生物活性及其潜在毒性。
医学: 确保达格列净作为治疗剂的安全性和疗效。
作用机制
达格列净的杂质没有直接的治疗作用,但会影响药物的整体稳定性和疗效。 达格列净的主要作用机制是抑制钠-葡萄糖共转运蛋白2,从而减少肾脏对葡萄糖的重吸收并促进葡萄糖的排泄 .
类似化合物:
恩格列净: 另一种用于类似治疗目的的钠-葡萄糖共转运蛋白2抑制剂。
卡格列净: 也是一种具有类似应用的钠-葡萄糖共转运蛋白2抑制剂。
比较:
- 达格列净和恩格列净在心力衰竭和肾脏结局方面均表现出显着益处。 与恩格列净相比,达格列净在较低剂量时被证明具有较高的因心力衰竭而住院的风险 .
- 这些化合物合成过程中形成的杂质可能会有所不同,从而不同程度地影响它们的稳定性和疗效 .
生化分析
Biochemical Properties
Dapagliflozin impurity, like its parent compound, may interact with various enzymes and proteins. It is primarily glucuronidated to an inactive 3-O-glucuronide metabolite. The nature of these interactions is likely to be similar to those of Dapagliflozin, involving binding to the SGLT2 protein .
Cellular Effects
Dapagliflozin has been shown to influence cell function by inhibiting glucose reabsorption in the proximal tubules of the kidney . It is plausible that Dapagliflozin impurity may have similar effects.
Molecular Mechanism
Dapagliflozin works by inhibiting the SGLT2 protein, reducing glucose reabsorption and leading to increased glucose excretion . Dapagliflozin impurity may have a similar mechanism of action.
Dosage Effects in Animal Models
Studies on Dapagliflozin have shown it to be effective at reducing blood glucose levels in diabetic rats .
Metabolic Pathways
Dapagliflozin impurity is involved in the glucuronidation metabolic pathway, where it is transformed into an inactive 3-O-glucuronide metabolite. This process involves the interaction with various enzymes and cofactors.
Transport and Distribution
Dapagliflozin is known to be transported to the proximal renal tubule where it exerts its effects .
Subcellular Localization
Dapagliflozin is known to localize to the proximal renal tubule, where it inhibits the SGLT2 protein .
相似化合物的比较
Empagliflozin: Another sodium-glucose co-transporter 2 inhibitor used for similar therapeutic purposes.
Canagliflozin: Also a sodium-glucose co-transporter 2 inhibitor with similar applications.
Comparison:
- Dapagliflozin and empagliflozin both demonstrate significant benefits in terms of heart failure and renal outcomes. dapagliflozin has been shown to have a higher risk of hospitalization for heart failure at lower doses compared to empagliflozin .
- The impurities formed during the synthesis of these compounds can vary, affecting their stability and efficacy differently .
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDGWGYAUCJZDV-ADAARDCZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960404-86-8 |
Source
|
Record name | 1-C-(4-Chloro-3-((4-ethoxyphenyl)methyl)phenyl)-alpha-D-glucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960404868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-α-D-glucopyranose | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GLW9C3QQ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of synthesizing and studying Dapagliflozin impurities?
A1: Understanding the impurities present in a drug substance like Dapagliflozin is crucial for several reasons. [] Impurities can potentially impact the drug's safety and efficacy profiles. By synthesizing these impurities, researchers can:
Q2: Can you describe the synthetic route employed in the research paper to produce the Dapagliflozin impurity?
A2: The research paper outlines a multi-step synthesis of a Dapagliflozin impurity starting from D-glucose. [] The process involves:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。